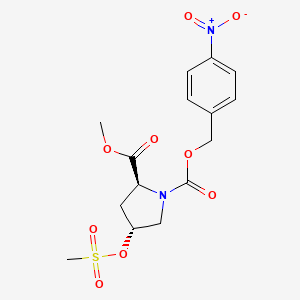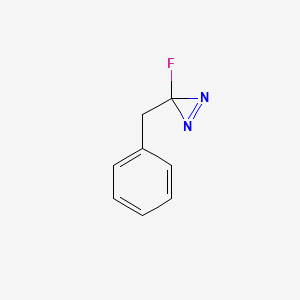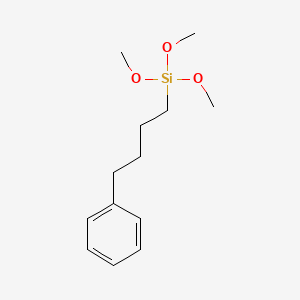![molecular formula C29H36ClNO3 B599938 Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride CAS No. 156755-33-8](/img/structure/B599938.png)
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride
Descripción general
Descripción
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride is a chemical compound . It is also known as ®-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C29H36ClNO3. This indicates that it contains 29 carbon atoms, 36 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
Benzoic acid derivatives exhibit significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves have demonstrated considerable antibacterial properties and efficacy against molluscs (Orjala et al., 1993).
Cytotoxicity
Some benzoic acid derivatives from Piper hispidum show moderate cytotoxic activity, suggesting potential applications in cancer research (Friedrich et al., 2005).
Synthesis of Radiopharmaceuticals
Benzoic acid derivatives are used in the synthesis of radiopharmaceuticals, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, highlighting their importance in medical imaging and diagnostics (Taylor et al., 1996).
Coordination Chemistry and Photophysical Properties
Derivatives of benzoic acid are integral in the formation of lanthanide-based coordination polymers, which are studied for their crystal structures and photophysical properties. This research is vital for developing new materials in optics and electronics (Sivakumar et al., 2011).
Biosynthesis in Plants and Bacteria
Research on benzoic acid biosynthesis in plants and bacteria provides insights into the metabolic pathways of these organisms, crucial for understanding plant physiology and bacterial growth (Hertweck et al., 2001).
Liquid Crystal Technology
Benzoic acid derivatives are used in the synthesis of liquid-crystalline complexes, contributing to the development of advanced materials in display technology and photonics (Kishikawa et al., 2008).
Doping in Conductive Polymers
They play a role as dopants in conductive polymers like polyaniline, influencing their electrical and material properties. This is essential for creating conductive materials for electronic applications (Amarnath & Palaniappan, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3.ClH/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23;/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32);1H/t26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSBJFSXVRFOA-UFTMZEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

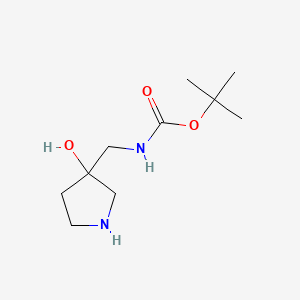
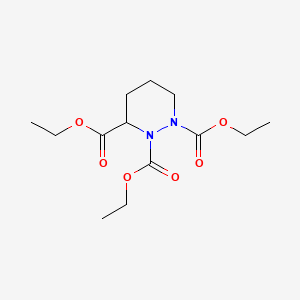
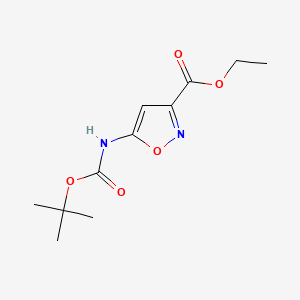
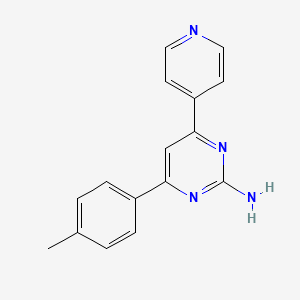
![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)
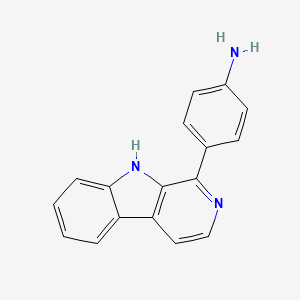
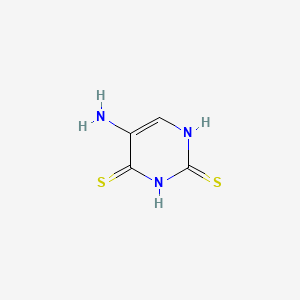
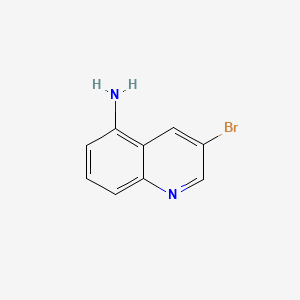
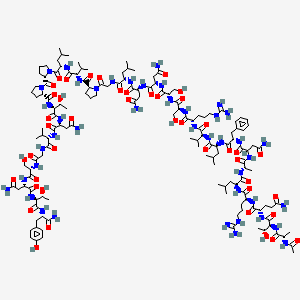
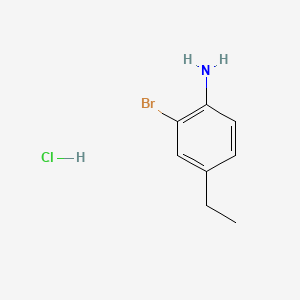
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
